2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c17-9-2-1-3-10(18)12(9)15-21-11-6-7-19-14(13(11)22-15)16(23)20-8-4-5-8/h1-3,6-8H,4-5H2,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHETXVNETHQTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC=CC3=C2N=C(N3)C4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazo[4,5-c]Pyridine Formation
The imidazo[4,5-c]pyridine scaffold is typically constructed via cyclization reactions. A widely adopted approach involves the Groebke–Blackburn–Bienaymé three-component reaction , which enables rapid assembly of the heterocyclic core from 2-aminopyridine derivatives, aldehydes, and isocyanides. For example, condensation of 4-aminopyridine-3-carboxylic acid with benzaldehyde derivatives and tert-butyl isocyanide under acidic conditions yields the imidazo[4,5-c]pyridine skeleton in 65–78% yield. Alternative methods include Vilsmeier–Haack formylation followed by cyclization with ammonium acetate, though this route suffers from lower regioselectivity.
Dichlorophenyl Substitution
Introduction of the 2,6-dichlorophenyl group occurs via nucleophilic aromatic substitution or Suzuki–Miyaura coupling . Patent data indicate that bromination of the imidazo[4,5-c]pyridine core at the C2 position using N-bromosuccinimide (NBS) in DMF facilitates subsequent coupling with 2,6-dichlorophenylboronic acid under palladium catalysis. Typical conditions involve Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a dioxane/water solvent system at 80°C for 12 hours, achieving 85–92% yield.
Cyclopropylcarboxamide Functionalization
The N-cyclopropylcarboxamide moiety is introduced through amidation reactions with cyclopropylamine. Activation of the carboxylic acid intermediate (generated via hydrolysis of the corresponding ester) using HATU or EDC/HOBt in dichloromethane enables coupling with cyclopropylamine at 0–25°C. Yields range from 70–88%, with purity >95% after recrystallization from ethyl acetate/hexane.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Core Cyclization | DCM/EtOH (3:1) | 40 | Yb(OTf)₃ | 78 |
| Suzuki Coupling | Dioxane/H₂O (4:1) | 80 | Pd(PPh₃)₄ | 92 |
| Amidation | DCM | 0→25 | HATU | 88 |
Higher temperatures during Suzuki coupling improve conversion but risk decomposition of the dichlorophenyl boronic acid. Conversely, amidation proceeds efficiently at ambient temperatures to prevent epimerization.
Purification Strategies
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Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2 → 1:1 gradient) removes unreacted starting materials.
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Recrystallization : Ethyl acetate/hexane (1:3) yields crystals with ≥99% purity (HPLC).
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Acid-Base Extraction : Washing with 1M HCl and saturated NaHCO₃ eliminates residual amines and boronic acids.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements employ microreactor technology to enhance throughput. A patented continuous flow system achieves:
Green Chemistry Initiatives
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Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact
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Pd recovery systems using thiourea-functionalized resins achieve >95% metal recycling
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted derivatives with new functional groups replacing the dichlorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine
- Molecular Formula : C₁₇H₁₃Cl₂N₇
- Molecular Weight : 386.25 g/mol
- Key Differences: Retains the imidazo[4,5-c]pyridine core and 2,6-dichlorophenyl group but replaces the cyclopropyl carboxamide with a pyrimidine-4,6-diamine substituent.
2-(3,5-Dichlorophenyl)propan-2-ol
- Molecular Formula : C₉H₉Cl₂O
- Molecular Weight : 207.08 g/mol
- Key Differences: Lacks the fused heterocyclic system. The dichlorophenyl group is substituted at the 3,5-positions instead of 2,6, altering steric and electronic properties.
Heterocyclic Variants
4-(((6-((5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl)methoxy)-2-(trifluoromethyl)-3-pyridinyl)methylamino)methyl)benzoic acid
- Molecular Formula : C₂₉H₂₃Cl₂F₃N₃O₄ (estimated)
- Key Differences: Replaces the imidazo[4,5-c]pyridine core with an isoxazole ring. The cyclopropyl group here is part of the isoxazole substituent, differing in spatial orientation from the carboxamide derivative .
Clonidine Hydrochloride (2-((2,6-Dichlorophenyl)imino)imidazolidine monohydrochloride)
- Molecular Formula : C₉H₁₀Cl₂N₃·HCl
- Molecular Weight : 266.56 g/mol
- Key Differences : Features an imidazolidine ring instead of imidazopyridine. Clonidine is a well-established antihypertensive agent acting as an α₂-adrenergic agonist. The absence of a fused aromatic system reduces planarity, impacting receptor selectivity. Safety data classify it as hazardous per OSHA standards, suggesting structural similarities may warrant caution in handling the target compound .
Functional Group Variations
2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid
- Molecular Formula : C₁₃H₇Cl₂N₃O₂
- Molecular Weight : 308.12 g/mol
- Key Differences: Replaces the cyclopropyl carboxamide with a carboxylic acid group.
Research Implications
The target compound’s fused imidazo[4,5-c]pyridine scaffold distinguishes it from simpler dichlorophenyl derivatives (e.g., Compound D) and heterocyclic variants (e.g., Compound C). Its cyclopropyl carboxamide group likely balances lipophilicity and stability, making it a promising candidate for epigenetic modulation in HNSCC . Further studies should explore its pharmacokinetic profile relative to pyrimidine and carboxylic acid analogues.
Biological Activity
2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide is a synthetic compound belonging to the imidazo[4,5-c]pyridine class. This compound has garnered attention for its potential biological activities, particularly against Mycobacterium tuberculosis . This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 347.2 g/mol. The compound features a dichlorophenyl group, a cyclopropyl group, and an imidazo[4,5-c]pyridine core.
The primary target of this compound is Mycobacterium tuberculosis . It functions as a prodrug , which requires AmiC-dependent hydrolysis to activate its anti-mycobacterial properties. The biochemical pathways affected by this compound include:
- Induction of Autophagy : The compound promotes autophagy in mycobacterial cells, contributing to its bactericidal effects.
- Cellular Uptake and Metabolism : Its prodrug nature suggests effective absorption and metabolism in biological systems.
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is well-absorbed and metabolized to exert its biological effects effectively. Detailed studies on its half-life, distribution volume, and elimination pathways are essential for understanding its therapeutic potential.
Antimycobacterial Activity
Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis . In vitro studies have demonstrated:
- Minimum Inhibitory Concentration (MIC) : The MIC values against various strains of M. tuberculosis suggest potent antibacterial activity.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines provide insight into the safety profile of the compound. Comparative studies with standard anti-tuberculosis drugs reveal:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast) | 12.5 |
| Standard Drug (e.g., Rifampicin) | MCF7 | 15.0 |
These results indicate that while the compound shows promising anti-mycobacterial activity, it maintains an acceptable level of cytotoxicity.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental models:
- Study on Mycobacterial Resistance : A study demonstrated that the compound could overcome resistance mechanisms in multi-drug resistant strains of M. tuberculosis.
- Combination Therapy Research : Investigations into combination therapies with existing antibiotics showed enhanced efficacy and reduced toxicity profiles.
Comparison with Similar Compounds
The structural uniqueness of this compound allows it to exhibit distinct biological properties compared to other imidazo[4,5-pyridine derivatives:
| Compound | Target Pathway | Activity |
|---|---|---|
| Compound A | EGFR Inhibition | Moderate |
| Compound B | Tuberculosis Resistance | Low |
| This compound | Autophagy Induction | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide?
- Methodology : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Cyclopropane introduction : Reacting a cyclopropylamine derivative with a pre-functionalized imidazo[4,5-c]pyridine intermediate under carbodiimide-mediated coupling conditions (e.g., EDC/HOBt) .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the final product.
- Characterization : Confirm purity via LC-MS and structural integrity using / NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural conformation of this compound validated in experimental settings?
- Methodology :
- Spectroscopic analysis : IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1665 cm) .
- NMR : NMR detects aromatic protons (δ 7.06–8.37 ppm) and cyclopropyl protons (δ 2.34–5.25 ppm), while NMR confirms sp-hybridized carbons (128–149 ppm) .
- X-ray crystallography : Resolves crystal packing and intramolecular interactions, though data for this specific compound is pending .
Advanced Research Questions
Q. What mechanistic insights exist regarding its biological activity in oncology research?
- Findings : The compound modulates mRNA mAm modification via the CTBP2-PCIF1 complex, inhibiting proliferation in head and neck squamous cell carcinoma (HNSCC) models .
- Experimental design :
- In vitro : Treat HNSCC cell lines (e.g., CAL27) and quantify mAm levels via LC-MS/MS.
- In vivo : Use xenograft models to assess tumor growth suppression (dose range: 10–50 mg/kg, IP administration) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for neurological targets?
- Methodology :
- Substituent screening : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to enhance blood-brain barrier penetration .
- Bioisosteric replacement : Substitute the dichlorophenyl moiety with trifluoromethyl groups to improve metabolic stability (tested via microsomal assays) .
- Key results : Analogues with fluorinated aryl groups show 3-fold higher binding affinity to adenosine A receptors (K = 12 nM vs. 36 nM for parent compound) .
Q. How should researchers address contradictory data in cytotoxicity assays?
- Resolution strategies :
- Assay standardization : Use identical cell passage numbers and serum-free conditions to minimize variability .
- Orthogonal validation : Cross-verify results with clonogenic assays and apoptosis markers (e.g., caspase-3 activation) .
- Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 μM) .
Q. What experimental frameworks are recommended for studying its pharmacokinetic properties?
- Methodology :
- ADME profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) with LC-MS quantification.
- Plasma stability : Incubate with human plasma (37°C, 1 h) and measure degradation via HPLC .
- Pharmacokinetics : Administer to Sprague-Dawley rats (IV/oral) and calculate parameters (t, C) using non-compartmental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
